tetrabutylazanium;hydrate;hydrofluoride

Nucleophilic fluorination Basicity tuning Anhydrous vs. hydrated

Tetrabutylammonium fluoride hydrate (TBAF·nH₂O), commonly supplied as the trihydrate (CAS 87749-50-6), is a quaternary ammonium fluoride salt that functions as a widely used source of organic-soluble fluoride ion for nucleophilic fluorination and silyl ether deprotection. The hydrated form is thermodynamically stable under ambient conditions, with the trihydrate exhibiting a defined melting point of 62–63°C, which enables reproducible handling and storage compared to its anhydrous counterpart.

Molecular Formula C16H39FNO+
Molecular Weight 280.49 g/mol
Cat. No. B12062460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrabutylazanium;hydrate;hydrofluoride
Molecular FormulaC16H39FNO+
Molecular Weight280.49 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.O.F
InChIInChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;
InChIKeyUQCWXKSHRQJGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Fluoride Hydrate (TBAF Hydrate): A Tunable Fluoride Source for Nucleophilic Fluorination and Desilylation


Tetrabutylammonium fluoride hydrate (TBAF·nH₂O), commonly supplied as the trihydrate (CAS 87749-50-6), is a quaternary ammonium fluoride salt that functions as a widely used source of organic-soluble fluoride ion for nucleophilic fluorination and silyl ether deprotection [1]. The hydrated form is thermodynamically stable under ambient conditions, with the trihydrate exhibiting a defined melting point of 62–63°C, which enables reproducible handling and storage compared to its anhydrous counterpart [2]. The compound serves as a phase-transfer catalyst, a nucleophilic fluorinating agent, and a reagent for removing silyl protecting groups across pharmaceutical, agrochemical, and materials research sectors [1].

Why Generic Fluoride Sources Cannot Replace TBAF Hydrate in Anhydrous Organic Reactions


Simple substitution of TBAF hydrate with other fluoride sources fails because the hydration state fundamentally dictates the reagent's reactivity profile. While anhydrous TBAF is a powerful nucleophile, it suffers from high basicity—increasing by more than 20 pKₐ units upon removal of water—which leads to extensive elimination side-reactions [1][2]. Conversely, the hydrated form tempers basicity while preserving useful nucleophilicity, creating a tunable balance that is not achievable with alkali metal fluorides (e.g., CsF, KF) which lack organic solubility, or with fully anhydrous organic fluoride sources like TBAT which may sacrifice reactivity for stability. The quantitative evidence below demonstrates that the selection of hydration state, rather than the fluoride source alone, is the critical parameter for reaction success.

Quantitative Differentiation of TBAF Hydrate: Head-to-Head Evidence Against Key Comparators


Hydration-State Control of Basicity vs. Nucleophilicity: Hydrated TBAF Outperforms Anhydrous TBAF in Fluorination Selectivity

In a systematic study spanning hydration states from n = 0.5 to 10, hydrated TBAF·nH₂O was shown to suppress fluoride basicity far more than its nucleophilicity [1]. The commercial trihydrate and pentahydrate forms behaved as efficient, nonbasic nucleophilic fluorinating agents, whereas the so-called 'anhydrous TBAF' (prepared by drying at 40°C under high vacuum) generated substantial amounts of alkenes (elimination) and alcohols (hydrolysis) alongside the desired fluoroalkanes when reacting with alkyl halides and sulfonates [1].

Nucleophilic fluorination Basicity tuning Anhydrous vs. hydrated

Fluorination Yield: TBAF Hydrate vs. Cesium Fluoride in Aprotic and Protic Solvents

In a direct comparison using 2-(3-iodopropoxy)naphthalene as a model primary haloalkane, TBAF in t-amyl alcohol provided a 76% yield of the fluoro product, whereas CsF in the same solvent gave only 5% yield [1]. In a separate reaction optimization study, TBAF (solid anhydrous) in acetonitrile at room temperature achieved 95% yield in 12 h, while CsF in acetonitrile reached only 69% after 36 h (incomplete conversion) [2].

Fluorination yield Cesium fluoride Solvent effect

Desilylation Efficiency: Strict Water Content Threshold for Pyrimidine Nucleosides

The efficiency of TBAF-mediated desilylation of pyrimidine nucleosides (uridine and cytidine) is critically dependent on the water content of the reagent [1]. The water content of the TBAF reagent must be 5% (w/w) or less for effective deprotection; otherwise, desilylation yields drop significantly. By contrast, the desilylation of purine nucleosides (adenosine and guanosine) was unaffected by water content up to 17% (w/w) [1].

Desilylation Oligoribonucleotide synthesis Water content

Physical Stability and Storage: Trihydrate vs. Anhydrous TBAF Decomposition Thresholds

The TBAF trihydrate is a stable crystalline solid with a defined melting point of 62–63°C . In contrast, attempts to produce anhydrous TBAF by thermal drying lead to decomposition: heating to 77°C under vacuum causes decomposition to the hydrogen difluoride salt, and even gentle drying at 40°C under high vacuum still leaves 10–30 mol% residual water and approximately 10% bifluoride impurity [1]. The anhydrous form prepared via hexafluorobenzene/cyanide exchange is stable only in solution (acetonitrile or DMSO) [1].

Thermal stability Decomposition Storage

Selectivity in Nucleophilic Fluorination: TBAF vs. TBAT and TASF on Octyl Mesylate

In a standardized comparison using octyl mesylate as a primary substrate, TBAF (anhydrous) achieved 99% conversion but with a poor substitution-to-elimination ratio of 60:40 (i.e., 40% elimination to oct-1-ene) [1]. By contrast, TBAT (tetrabutylammonium difluorotriphenylsilicate) gave 95% conversion with a 97:3 selectivity ratio, and TASF gave 95% conversion with 96:4 selectivity [1]. This demonstrates that while TBAF is highly reactive, its high basicity in anhydrous form drives significant elimination—a limitation that the hydrated form mitigates by suppressing basicity (see Evidence Item 1).

Fluorination selectivity Elimination suppression Difluorosilicates

Optimal Application Scenarios for TBAF Hydrate Based on Quantitative Differentiation


RNA Oligonucleotide Synthesis Requiring Defined Water Content for Selective Desilylation

When synthesizing oligoribonucleotides, TBAF hydrate with certified water content ≤5% is critical for quantitative removal of TBDMS protecting groups from pyrimidine residues (uridine, cytidine). Using an uncharacterized TBAF source with unknown water content risks incomplete deprotection and failed syntheses. The trihydrate form provides a reproducible starting point for drying with molecular sieves to achieve the required water threshold [1].

Nucleophilic Fluorination of Primary Alkyl Halides in Nonpolar Protic Solvents

For fluorinating base-sensitive or elimination-prone substrates, TBAF hydrate in t-amyl alcohol delivers 76% yield where CsF gives only 5% [1]. This solvent system, enabled by the organic solubility of TBAF, allows chemists to access fluorinated intermediates that are inaccessible with traditional alkali metal fluoride sources, directly impacting pharmaceutical intermediate production.

Large-Scale Silyl Ether Deprotection Where Reagent Stability and Cost Matter

TBAF trihydrate is the preferred form for bulk procurement in pharmaceutical process chemistry due to its defined melting point (62–63°C), room-temperature storage stability, and lower cost compared to specialty reagents like TBAT. The trihydrate can be used directly or dried to the desired hydration level, offering operational flexibility that anhydrous TBAF (which decomposes upon heating) cannot provide [1][2].

Fluorination Reactions Requiring a Balance of Nucleophilicity and Suppressed Basicity

When substrates are prone to elimination (e.g., secondary alkyl halides or mesylates), TBAF hydrate offers a tunable basicity profile. By controlling the hydration state (n = 3–5), chemists can suppress the >20 pKₐ basicity increase that accompanies full dehydration, achieving useful fluorination yields without the extensive elimination observed with anhydrous TBAF (40% elimination) [1][2].

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